molecular formula C21H18F9N3O5 B2615926 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide CAS No. 338404-68-5

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide

Cat. No.: B2615926
CAS No.: 338404-68-5
M. Wt: 563.377
InChI Key: UPENEFXSLFBXIK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The side chain includes a urea linkage (-NH-C(=O)-NH-) connecting an ethyl group to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F9N3O5/c22-19(23,24)10-36-14-5-6-16(37-11-20(25,26)27)15(9-14)17(34)31-7-8-32-18(35)33-12-1-3-13(4-2-12)38-21(28,29)30/h1-6,9H,7-8,10-11H2,(H,31,34)(H2,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPENEFXSLFBXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the bis(trifluoroethoxy) derivative. This intermediate is then coupled with an appropriate amine, such as 2-aminoethyl-[4-(trifluoromethoxy)phenyl]carbamate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

Anti-Arrhythmic Properties

Flecainide is primarily utilized in the treatment of ventricular arrhythmias and atrial fibrillation. Its mechanism involves blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and preventing abnormal electrical activity. Clinical studies have shown that Flecainide effectively reduces the incidence of arrhythmias in patients with structural heart disease and can be used in both acute and chronic settings .

Synthesis and Derivatives

The synthesis of Flecainide involves several steps starting from 1,4-dibromobenzene, which is reacted with trifluoroethanol to produce 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This compound is then converted into its acid chloride and reacted with piperidine derivatives to yield Flecainide . Variations of this compound have been explored for enhanced efficacy and reduced side effects.

Antimicrobial Properties

Recent studies have investigated derivatives of Flecainide for their potential antimicrobial activity. For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications as antimicrobial agents .

Anti-Cancer Activity

Research has also focused on the anti-cancer properties of Flecainide derivatives. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents . The biological assessment included in silico studies that indicated promising interactions with cancer-related targets.

Case Studies

Study Focus Findings
Study on ArrhythmiasClinical efficacy of Flecainide in patientsDemonstrated significant reduction in ventricular arrhythmias
Antimicrobial ActivityInhibition of cholinesterasesCompounds showed IC50 values lower than clinically used drugs
Anti-Cancer PotentialCytotoxic effects on cancer cell linesSome derivatives exhibited potent cytotoxicity against specific cancer types

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the modulation of glucose metabolism in diabetic models .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituents/Modifications Biological Activity/Application Key References
Target Compound :
2,5-Bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide
Urea-linked ethyl group; 4-(trifluoromethoxy)phenyl Likely antiarrhythmic (inference)
Flecainide Acetate
(N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate)
Piperidylmethyl side chain; secondary amine Clinically used antiarrhythmic (Class IC)
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Pyridylmethyl group; tertiary amine Synthetic intermediate/impurity
N-(2-{[(4-Chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide 4-Chlorophenyl substituent; urea linkage Research compound (unclear application)
4-Hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Hydroxyl group on benzamide core; piperidinylmethyl side chain Flecainide impurity/metabolite

Structure-Activity Relationship (SAR) Insights

  • Trifluoroethoxy Groups : Present in all analogs, these groups improve lipid solubility and resistance to oxidative metabolism, critical for oral bioavailability and prolonged action .
  • Side Chain Modifications: Flecainide’s piperidylmethyl side chain (secondary amine) enhances sodium channel blockade potency due to optimal basicity and steric fit . Pyridylmethyl and 4-chlorophenyl analogs exhibit reduced antiarrhythmic efficacy, suggesting that amine basicity and aromatic substituent electronics (e.g., electron-withdrawing OCF₃ vs. Cl) modulate activity .
  • Metabolites/Impurities : Hydroxylation (e.g., 4-hydroxy derivatives) or heterocycle changes (e.g., pyridyl vs. piperidyl) can reduce potency or introduce toxicity, necessitating rigorous impurity control .

Pharmacological and Clinical Considerations

  • Flecainide : Approved for ventricular and supraventricular arrhythmias, it inhibits Na⁺ channels with high affinity, slowing cardiac conduction . Its piperidine group’s basicity (pKa ~9.8) ensures ionization at physiological pH, enhancing target binding.
  • Target Compound : The urea group’s lower basicity may reduce Na⁺ channel affinity but improve selectivity for other targets (e.g., potassium channels). The trifluoromethoxy group’s stronger electron-withdrawing effect vs. chloro could enhance metabolic stability .

Biological Activity

The compound 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F6N3O4C_{18}H_{19}F_{6}N_{3}O_{4}, and it features multiple trifluoroethoxy and trifluoromethoxy groups which enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC18H19F6N3O4
Molecular Weight421.35 g/mol
IUPAC NameThis compound
LogP3.9478

Anticancer Properties

Recent studies have highlighted the anticancer properties of related compounds featuring the 2,5-bis(2,2,2-trifluoroethoxy) moiety. For instance, derivatives of 1,3-thiazolidin-4-one containing this structure were evaluated for their efficacy against glioblastoma cells (LN229). The results indicated significant cytotoxic effects and apoptosis induction in these cancer cells when treated with specific derivatives (5b, 5c, and 5e) .

  • In Vitro Studies : The MTT assay demonstrated that these derivatives effectively reduced cell viability in a dose-dependent manner. Colony formation assays confirmed that the treated cells exhibited reduced proliferation capabilities.

The mechanism by which these compounds exert their biological effects appears to be multifaceted:

  • Enzyme Inhibition : The trifluoro groups enhance binding affinity to various enzymes involved in cancer progression.
  • Apoptotic Pathways : Induction of apoptosis has been linked to alterations in mitochondrial membrane potential and activation of caspases.
  • Targeting Specific Receptors : Binding affinities to receptors such as AURKA and VEGFR-2 were assessed using computational docking studies. Compounds exhibited strong binding affinities (e.g., compound 5b with -9.0 kcal/mol for AURKA) .

Case Studies

Several case studies have investigated the biological activity of derivatives based on the parent compound:

  • Study on Antiglioma Activity :
    • Objective : To evaluate the efficacy of synthesized thiazolidin-4-one derivatives against glioblastoma.
    • Findings : Compounds showed promising results in inhibiting tumor growth in vitro .
  • Binding Affinity Analysis :
    • A comparative study assessed binding affinities of various derivatives to key cancer-related targets.
    • Table: Binding Affinities (kcal/mol)
    CompoundAURKAVEGFR-2
    5a-9.8-8.2
    5b-9.0-8.7
    5c-8.9-9.0
    5d-9.2-8.1
    5e-8.7-7.9

Q & A

Q. What are the recommended synthetic pathways for this compound, and what starting materials are critical for its preparation?

The synthesis of this compound involves multi-step reactions, typically starting with substituted phenols or benzamide derivatives. Key steps include:

  • Trifluoroethoxy group introduction : Reacting phenolic hydroxyl groups with 2,2,2-trifluoroethylating agents under basic conditions (e.g., K₂CO₃ in DMF).
  • Urea linkage formation : Coupling a 4-(trifluoromethoxy)phenyl isocyanate intermediate with a benzamide precursor containing a free aminoethyl group. Characterization requires NMR (¹⁹F and ¹H/¹³C) to confirm substitution patterns and HPLC to assess purity .

Q. Which analytical techniques are essential for structural validation of this compound?

  • 2D NMR (HSQC/HMBC) : Resolves ambiguities in fluorine environments and confirms connectivity between trifluoroethoxy and benzamide moieties.
  • X-ray crystallography : Determines precise spatial arrangement, particularly for sterically hindered trifluoromethoxy groups.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula due to the compound’s high fluorine content .

Q. What preliminary assays are used to screen its biological activity?

  • Enzyme inhibition assays : Test against kinases or hydrolases, given structural similarities to known inhibitors (e.g., benzamide-based kinase inhibitors).
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors due to the urea moiety’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify plausible targets like tyrosine kinases or carbonic anhydrases.
  • MD simulations : Assess stability of ligand-receptor complexes in solvated environments, focusing on trifluoroethoxy group dynamics.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., replacing trifluoromethoxy with methoxy groups) .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

  • Orthogonal assay validation : Compare results from fluorometric, radiometric, and calorimetric (ITC) methods to rule out assay-specific artifacts.
  • Structural analogs testing : Evaluate inhibition using derivatives with modified substituents (e.g., replacing trifluoroethoxy with ethoxy) to isolate pharmacophore contributions.
  • Theoretical framework alignment : Link discrepancies to differences in enzyme isoforms or allosteric modulation mechanisms .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions via response surface methodology.
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., trifluoroethylation) by controlling residence time and heat transfer.
  • In-line analytics (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core scaffold diversification : Synthesize analogs with variations in trifluoroethoxy positioning or urea linker length.
  • Metabolic stability profiling : Compare half-lives in microsomal assays to correlate lipophilicity (logP) from trifluoromethyl groups with bioavailability.
  • 3D-QSAR modeling : Map electrostatic and steric fields to predict activity cliffs .

Q. What methodologies address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures to maintain solubility without disrupting assay integrity.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion.
  • pH adjustment : Exploit the urea group’s pH-dependent ionization in buffered solutions .

Q. How to investigate metabolic pathways and degradation products?

  • LC-MS/MS metabolite profiling : Identify phase I/II metabolites in hepatocyte incubations.
  • Stability studies : Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess hydrolytic degradation.
  • Isotope labeling : Use ¹⁸O or deuterium tracing to track trifluoroethoxy cleavage pathways .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down and identification.
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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